molecular formula C9H13Cl2NO B13505927 2-(1-Aminoethyl)-4-chloro-5-methylphenol hydrochloride

2-(1-Aminoethyl)-4-chloro-5-methylphenol hydrochloride

Cat. No.: B13505927
M. Wt: 222.11 g/mol
InChI Key: JUQQHOGIODPMMV-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-4-chloro-5-methylphenol hydrochloride is a chemical compound with a unique structure that includes an aminoethyl group, a chloro substituent, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-4-chloro-5-methylphenol hydrochloride typically involves the reaction of 4-chloro-5-methylphenol with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-4-chloro-5-methylphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-(1-Aminoethyl)-4-chloro-5-methylphenol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-4-chloro-5-methylphenol hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the chloro and methyl groups contribute to the compound’s overall hydrophobicity and reactivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Lacks the aminoethyl group, resulting in different reactivity and applications.

    2-Amino-4-chlorophenol: Similar structure but without the methyl group, leading to variations in chemical behavior.

    4-Chloro-5-methyl-2-nitrophenol: Contains a nitro group instead of an aminoethyl group, affecting its chemical properties and applications.

Uniqueness

2-(1-Aminoethyl)-4-chloro-5-methylphenol hydrochloride is unique due to the presence of both the aminoethyl and chloro substituents on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13Cl2NO

Molecular Weight

222.11 g/mol

IUPAC Name

2-(1-aminoethyl)-4-chloro-5-methylphenol;hydrochloride

InChI

InChI=1S/C9H12ClNO.ClH/c1-5-3-9(12)7(6(2)11)4-8(5)10;/h3-4,6,12H,11H2,1-2H3;1H

InChI Key

JUQQHOGIODPMMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)N)O.Cl

Origin of Product

United States

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